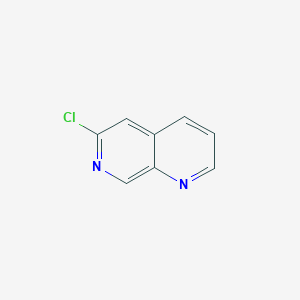
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine
概要
説明
Chemical Reactions Analysis
The main metabolites of flumatinib, a related compound, in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
Similar compounds have been studied for their environmental influences .
実験室実験の利点と制限
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. Additionally, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on the body. However, this compound is not a highly specific compound, meaning that it can interact with multiple receptors, making it difficult to study the specific effects of a given drug.
将来の方向性
There are a number of potential future directions for 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine research. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various receptors in the body. Additionally, further research could be done to investigate the effects of this compound on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could be done to investigate the potential applications of this compound in the treatment of various diseases and disorders.
科学的研究の応用
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine is an important organic compound used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system, and in the study of the effects of drugs on the endocrine system.
生化学分析
Biochemical Properties
2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with amine and amide groups, as well as pyrimidine atoms, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and proteins, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit antiproliferative activity against human cancer cell lines, indicating its potential as an antitumor agent . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can suppress the production of collagen in vitro, which may have implications for cancer treatment and tissue repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, forming stable complexes through hydrogen bonding and other interactions . These binding interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under certain conditions, but its activity may degrade over extended periods Long-term exposure to the compound can lead to sustained effects on cellular function, including alterations in cell signaling and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular function and metabolism. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity and metabolic pathways makes it a valuable tool for studying cellular metabolism and developing therapeutic agents. Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. For example, the compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-cyclopropyl-N-methyl-6-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-13-10-8-11(17-6-4-14-5-7-17)16-12(15-10)9-2-3-9/h8-9,14H,2-7H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNSLGCASOWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



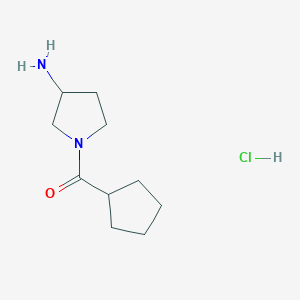

![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)
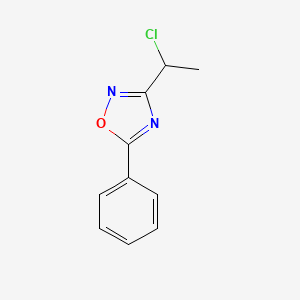

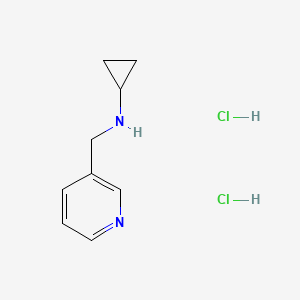

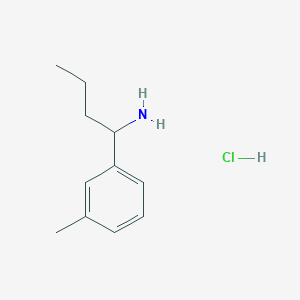



![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
